Cas no 89922-82-7 (3-(tert-Butyldimethylsilyl)oxy-1-propanal)

3-(tert-Butyldimethylsilyl)oxy-1-propanal structure
89922-82-7 structure
Product Name:3-(tert-Butyldimethylsilyl)oxy-1-propanal
CAS番号:89922-82-7
MF:C9H20O2Si
メガワット:188.33940410614
MDL:MFCD04039464
CID:712481
PubChem ID:3662392
Update Time:2024-10-26

3-(tert-Butyldimethylsilyl)oxy-1-propanal 化学的及び物理的性質

名前と識別子

    • Propanal,3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
    • 3-t-Butyldimethylsilanyloxy Propionaldehyde
    • 3-[(tert-Butyldimethylsilyl)oxy]-1-propanal
    • 3-[tert-butyl(dimethyl)silyl]oxypropanal
    • 3-Tert-Butyldimethylsilanyloxy Propionaldehyde
    • 3-(Dimethyl-t-butylsilyloxy)propionaldehyde
    • 3-(OTBS)-propanal
    • 3-(t-butyl-dimethyl-silanyloxy)-propionaldehyde
    • 3-(tert-Butyl-dimethylsilanyloxy)propionaldehyde
    • 3-(tert-Butyldimethylsiloxy)propanal
    • 3-(tert-butyldimethylsilyloxy)-propionaldehyde
    • 3-[(tert-Butyldimethylsilyl)oxy]propanal
    • 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanal
    • 3-[Dimethyl(1,1-dimethylethyl)siloxy]-propanal
    • 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanal (ACI)
    • 3-[(tert-Butyldimethylsilyl)oxy]propionaldehyde
    • 3-[[(1,1-Dimethylethyl)(dimethyl)silyl]oxy]propanal
    • 3-[Dimethyl(1,1-dimethylethyl)siloxy]propanal
    • 3-[tert-Butyldimethylsilyloxy]propionaldehyd
    • 3-tert-Butyldimethylsilyloxypropanal
    • 3-{[tert-butyl(dimethyl)silyl]oxy}propanal
    • 3-(tert-butyldimethylsilanyloxy)propionaldehyde
    • 3-{[(1,1-dimethylethyl)(dimethyl)silyl]oxy}propanal
    • 89922-82-7
    • 3-[(t-Butyldimethylsilyl)oxy]-propanal
    • SCHEMBL573170
    • CS-B1696
    • 3-t-butyldimethylsilyloxy propanal
    • WGWCJTNWUFFGFH-UHFFFAOYSA-N
    • DB-078546
    • 3-(tert-butyldimethylsilyloxy)propionaldehyde
    • 3-(tert-Butyldimethylsiloxy)propionaldehyde
    • 3-(tert-butyl-dimethyl-silanyloxy)-propionaldehyde
    • 3-(tert-butyldimethylsilanyloxy)propan-1-one
    • STL556876
    • DTXSID40394793
    • Propanal, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
    • MFCD04039464
    • BBL103067
    • 3-(tert-butyldimethylsilyloxy)propanal
    • 3-(t-butyldimethylsilyloxy) propanal
    • 3-(Tert-Butyldimethylsiloxy) Propanal
    • 3-tert-butyldimethylsilyloxypropionaldehyde
    • BCP32384
    • 3-(t-Butyldimethylsilyloxy)propanal
    • 3-t-butyldimethylsilyloxypropanal
    • AKOS006292915
    • AS-30268
    • SY043379
    • 3-(tertbutyldimethylsilanyloxy)propionaldehyde
    • EN300-266302
    • 3-((tert-butyldimethylsilyl)oxy)propanal
    • 3-(tertbutyl-dimethyl-silanyloxy)-propionaldehyde
    • 3-(tert-Butyldimethylsilyl)oxy-1-propanal
    • MDL: MFCD04039464
    • インチ: 1S/C9H20O2Si/c1-9(2,3)12(4,5)11-8-6-7-10/h7H,6,8H2,1-5H3
    • InChIKey: WGWCJTNWUFFGFH-UHFFFAOYSA-N
    • ほほえんだ: O=CCCO[Si](C(C)(C)C)(C)C

計算された属性

  • せいみつぶんしりょう: 188.12300
  • どういたいしつりょう: 188.123
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 5
  • 複雑さ: 147
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 2
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 26.3A^2

じっけんとくせい

  • 色と性状: No data avaiable
  • 密度みつど: 0.892 g/mL at 25 °C
  • ゆうかいてん: No data available
  • ふってん: 195.0±23.0 °C at 760 mmHg
  • フラッシュポイント: 84℃
  • 屈折率: n20/D1.431
  • PSA: 26.30000
  • LogP: 2.59720
  • じょうきあつ: No data available

3-(tert-Butyldimethylsilyl)oxy-1-propanal セキュリティ情報

3-(tert-Butyldimethylsilyl)oxy-1-propanal 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB459580-1 g
3-(tert-Butyldimethylsilyloxy)propanal; .
89922-82-7
1g
€118.50 2023-04-22
abcr
AB459580-5 g
3-(tert-Butyldimethylsilyloxy)propanal; .
89922-82-7
5g
€254.50 2023-04-22
abcr
AB459580-25 g
3-(tert-Butyldimethylsilyloxy)propanal; .
89922-82-7
25g
€883.50 2023-04-22
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B833953-200mg
3-t-Butyldimethylsilanyloxy Propionaldehyde
89922-82-7 95%
200mg
¥168.00 2022-09-29
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B833953-1g
3-t-Butyldimethylsilanyloxy Propionaldehyde
89922-82-7 95%
1g
¥638.00 2022-09-29
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T52160-1g
3-tert-Butyldimethylsilyloxypropanal
89922-82-7 95%
1g
¥518.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T52160-5g
3-tert-Butyldimethylsilyloxypropanal
89922-82-7 95%
5g
¥2128.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T52160-200mg
3-tert-Butyldimethylsilyloxypropanal
89922-82-7 95%
200mg
¥138.0 2023-09-06
TRC
B691565-1g
3-[(tert-Butyldimethylsilyl)oxy]-1-propanal
89922-82-7
1g
$ 127.00 2023-09-08
TRC
B691565-2g
3-[(tert-Butyldimethylsilyl)oxy]-1-propanal
89922-82-7
2g
$ 236.00 2023-04-18

3-(tert-Butyldimethylsilyl)oxy-1-propanal 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  rt → -60 °C; 5 min, -60 °C
1.2 Reagents: Triethylamine ;  -60 °C; -60 °C → rt
リファレンス
Remote Control of Regio- and Diastereoselectivity in the Hydroformylation of Bishomoallylic Alcohols with Catalytic Amounts of a Reversibly Bound Directing Group
Gruenanger, Christian U.; Breit, Bernhard, Angewandte Chemie, 2010, 49(5), 967-970

合成方法 2

はんのうじょうけん
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride ,  Triethylamine Solvents: Dichloromethane ;  1.5 h, -78 °C
リファレンス
Studies on the total synthesis of amphidinolide O (II): A stereoselective synthesis of C1-C11 fragment
Jang, Mi-Yeon; Kim, Jong-Woo; Lee, Duck-Hyung, Bulletin of the Korean Chemical Society, 2005, 26(10), 1497-1498

合成方法 3

はんのうじょうけん
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  -78 °C; 35 min, -78 °C
1.2 Solvents: Dichloromethane ;  50 min, -78 °C
1.3 Reagents: Triethylamine ;  overnight, -78 °C → rt
1.4 Solvents: Water
リファレンス
γ-Allyl Phosphinoyl Phenyl Sulfone (GAPPS): A Conjunctive Reagent for the Synthesis of EE, EZ, and ET 1,3-Dienes
Li, Xiaojin; Lantrip, Douglas; Fuchs, Philip L., Journal of the American Chemical Society, 2003, 125(47), 14262-14263

合成方法 4

はんのうじょうけん
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride ,  Triethylamine Solvents: Dichloromethane ;  -78 °C
リファレンス
Studies on the total synthesis of amphidinolide O (III): a stereoselective synthesis of C1-C11 fragment
Kim, Jong Woo; Kong, Sun-Ju; Kim, Yeo-Jin; Lee, Duck-Hyung, Bulletin of the Korean Chemical Society, 2008, 29(2), 297-298

合成方法 5

はんのうじょうけん
1.1 Reagents: Oxalyl chloride Solvents: Dichloromethane ;  rt → -78 °C
1.2 Reagents: Dimethyl sulfoxide ;  40 min, -78 °C; 10 min, -78 °C
1.3 Solvents: Dichloromethane ;  2.5 h, -78 °C
1.4 Reagents: Triethylamine ;  40 min, -78 °C; 2 h, -78 °C; -78 °C → 0 °C
1.5 Solvents: Water ;  overnight, 0 °C
リファレンス
De novo formal synthesis of (-)-virginiamycin M2 via the asymmetric hydration of dienoates
Mortensen, Matthew S.; Osbourn, Joshua M.; O'Doherty, George A., Organic Letters, 2007, 9(16), 3105-3108

合成方法 6

はんのうじょうけん
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  -78 °C; 15 min, -78 °C
1.2 Solvents: Dichloromethane ;  -78 °C
1.3 Reagents: Triethylamine ;  -78 °C; 2 h, -78 °C → rt
1.4 Solvents: Water ;  rt
リファレンス
First synthesis of an ABCE ring substructure of daphnicyclidin A
Tu, Jianzhuo; Clark, Madison M.; Harmata, Michael, Organic & Biomolecular Chemistry, 2022, 20(33), 6547-6549

合成方法 7

はんのうじょうけん
1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide ,  Dichloromethane ;  -78 °C; 10 min, -78 °C
1.2 Solvents: Dichloromethane ;  -78 °C; 1 h, -78 °C
1.3 Reagents: Triethylamine ;  10 min, -78 °C; -78 °C → rt; 30 min, rt
1.4 Reagents: Water
リファレンス
Platinum-catalyzed cyclizations via carbene intermediates: syntheses of complementary positional isomers of isoxazoles
Allegretti, Paul A.; Ferreira, Eric M., Chemical Science, 2013, 4(3), 1053-1058

合成方法 8

はんのうじょうけん
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  -78 °C; 10 min, -78 °C
1.2 Solvents: Dichloromethane ;  -78 °C; 1 h, -78 °C
1.3 Reagents: Triethylamine ;  10 min, -78 °C; -78 °C → 23 °C; 30 min, 23 °C
1.4 Reagents: Water ;  23 °C
リファレンス
Generation of α,β-unsaturated platinum carbenes from homopropargylic alcohols: rearrangements to polysubstituted furans
Allegretti, Paul A.; Ferreira, Eric M., Organic Letters, 2011, 13(21), 5924-5927

合成方法 9

はんのうじょうけん
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride ,  Triethylamine Solvents: Dichloromethane ;  -78 °C; -78 °C → rt
リファレンス
Lactol-Directed Osmylation. Stereodivergent Synthesis of Four C-19,20 Apoptolidin Diols from a Single Allylic Hemiacetal
Kim, Youngsoon; Fuchs, Philip L., Organic Letters, 2007, 9(13), 2445-2448

合成方法 10

はんのうじょうけん
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  -70 °C; 30 min, -70 °C
1.2 Solvents: Dichloromethane ;  1 h, -70 °C
1.3 Reagents: Triethylamine ;  10 min, -70 °C
1.4 Solvents: Water ;  -70 °C
リファレンス
Enantioselective synthesis of the dioxabicyclo[3.2.1]octane core of the zaragozic acids via intramolecular Wacker-type cyclization reactions
Perlmutter, Patrick; Selajerern, Walailak; Vounatsos, Filisaty, Organic & Biomolecular Chemistry, 2004, 2(15), 2220-2228

合成方法 11

はんのうじょうけん
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane
1.2 Reagents: Triethylamine
リファレンス
Synthesis of (-)-Deoxypukalide, the Enantiomer of a Degradation Product of the Furanocembranolide Pukalide
Marshall, James A.; Van Devender, Elva A., Journal of Organic Chemistry, 2001, 66(24), 8037-8041

合成方法 12

はんのうじょうけん
1.1 Reagents: Imidazole Solvents: Dimethylformamide
1.2 Reagents: Ozone Solvents: Methanol ,  Dichloromethane
リファレンス
A convergent general synthetic protocol for construction of spirocyclic ketal ionophores: an application to the total synthesis of (-)-A-23187 (calcimycin)
Boeckman, Robert K. Jr.; Charette, Andre B.; Asberom, Theodros; Johnston, Brian H., Journal of the American Chemical Society, 1987, 109(24), 7553-5

合成方法 13

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: 4-Methylmorpholine ,  2,2′-Bipyridine ,  Tempo ,  Tetrakis(acetonitrile)copper(1+) tetrafluoroborate Solvents: Acetonitrile ;  3 h, rt
リファレンス
Total Synthesis of Belizentrin Methyl Ester: Report on a Likely Conquest
Anderl, Felix; Groessl, Sylvester; Wirtz, Conny; Fuerstner, Alois, Angewandte Chemie, 2018, 57(33), 10712-10717

合成方法 14

はんのうじょうけん
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  -78 °C; 10 min, -78 °C
1.2 Solvents: Dichloromethane ;  -78 °C; 1 h, -78 °C
1.3 Reagents: Triethylamine ;  10 min, -78 °C; -78 °C → rt; 30 min, rt
1.4 Reagents: Water
リファレンス
From Indoles to Carbazoles: Tandem Cp*Rh(III)-Catalyzed C-H Activation/Bronsted Acid-Catalyzed Cyclization Reactions
Wu, Jia-Qiang; Yang, Zhen; Zhang, Shang-Shi; Jiang, Chun-Yong; Li, Qingjiang; et al, ACS Catalysis, 2015, 5(11), 6453-6457

合成方法 15

はんのうじょうけん
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  rt; rt → -78 °C; -78 °C; 30 min, -78 °C
1.2 Solvents: Dichloromethane ;  30 min, -78 °C
1.3 Reagents: Triethylamine ;  30 min, -78 °C; -78 °C → rt; 60 min, rt
リファレンス
Decarboxylative aldol reactions of allyl β-keto esters via heterobimetallic catalysis
Lou, Sha; Westbrook, John A.; Schaus, Scott E., Journal of the American Chemical Society, 2004, 126(37), 11440-11441

合成方法 16

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine ,  Sulfur trioxide-pyridine Solvents: Dimethyl sulfoxide ,  Dichloromethane ;  rt → 0 °C
1.2 1.5 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
リファレンス
Modular Fragment Synthesis and Bioinformatic Analysis Propose a Revised Vancoresmycin Stereoconfiguration
Spindler, Stefanie; Wingen, Lukas M.; Schoenenbroicher, Max; Seul, Maximilian; Adamek, Martina; et al, Organic Letters, 2021, 23(4), 1175-1180

合成方法 17

はんのうじょうけん
1.1 Reagents: Iodosylbenzene ,  Tempo Catalysts: Ytterbium triflate Solvents: Dichloromethane ;  2 h, 0 °C
リファレンス
Multicomponent Catalytic Asymmetric Synthesis of trans-Aziridines
Zhou, Yubai; Gupta, Anil K.; Mukherjee, Munmun; Zheng, Li; Wulff, William D., Journal of Organic Chemistry, 2017, 82(24), 13121-13140

合成方法 18

はんのうじょうけん
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  -78 °C; 30 min, -78 °C
1.2 Solvents: Dichloromethane ;  30 min, -78 °C
1.3 Reagents: Triethylamine ;  -78 °C; -78 °C → 0 °C; 1 h, 0 °C
リファレンス
Total Synthesis of (-)-Marinisporolide C
Dias, Luiz C. ; de Lucca, Emilio C., Journal of Organic Chemistry, 2017, 82(6), 3019-3045

3-(tert-Butyldimethylsilyl)oxy-1-propanal Raw materials

3-(tert-Butyldimethylsilyl)oxy-1-propanal Preparation Products

推奨される供給者
Shanghai Bent Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
TAIXING JOXIN BIO-TEC CO.,LTD.
Shenzhen Yaoyuan R&D Center Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shenzhen Yaoyuan R&D Center Co.,Ltd
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.